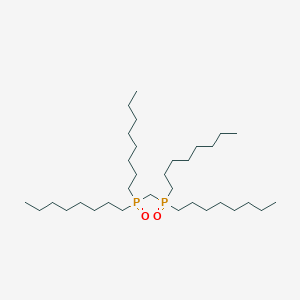
Methylenebis(dioctylphosphine) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(dioctylphosphine) oxide is an organophosphorus compound characterized by the presence of two dioctylphosphinyl groups attached to a central methane molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dioctylphosphinyl)methane typically involves the reaction of dioctylphosphine with a suitable methylene precursor under controlled conditions. One common method involves the use of dichloromethane as the methylene source, reacting with dioctylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of bis(dioctylphosphinyl)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(dioctylphosphine) oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups back to phosphines.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dioctylphosphine.
Substitution: Various substituted phosphinylmethane derivatives.
Scientific Research Applications
Methylenebis(dioctylphosphine) oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bis(dioctylphosphinyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The dioctylphosphinyl groups provide steric and electronic effects that enhance the reactivity and selectivity of the metal complexes.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Another organophosphorus compound with phenyl groups instead of octyl groups.
Bis(diphenylphosphino)ethane: Similar structure but with an ethane backbone.
Bis(diphenylphosphino)propane: Similar structure but with a propane backbone.
Uniqueness
Methylenebis(dioctylphosphine) oxide is unique due to the presence of long alkyl chains (octyl groups), which impart different solubility and steric properties compared to its phenyl-substituted analogs. These properties can influence the compound’s behavior in catalytic processes and its interactions with other molecules.
Properties
CAS No. |
21245-08-9 |
|---|---|
Molecular Formula |
C33H70O2P2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
1-[dioctylphosphorylmethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C33H70O2P2/c1-5-9-13-17-21-25-29-36(34,30-26-22-18-14-10-6-2)33-37(35,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3 |
InChI Key |
KLUSKQHSCYPZST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CP(=O)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















